molecular formula C14H27NO B14658831 N-Propylundec-10-enamide CAS No. 50278-86-9

N-Propylundec-10-enamide

Cat. No.: B14658831
CAS No.: 50278-86-9
M. Wt: 225.37 g/mol
InChI Key: XWRDVOBCDGPZEW-UHFFFAOYSA-N
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Description

N-Propylundec-10-enamide is an organic compound with the molecular formula C14H27NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its long carbon chain and the presence of a double bond at the 10th position, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propylundec-10-enamide can be synthesized through various methods. One common approach involves the reaction of undec-10-enoic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Propylundec-10-enamide undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl group.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Propylundec-10-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propylundec-10-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the double bond and the amide group allows for specific interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Propylundec-10-enamide: C14H27NO

    N-Propylundec-10-enamine: Similar structure but with an amine group instead of an amide.

    N-Propylundec-10-enol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness

This compound is unique due to the presence of both a long carbon chain and a double bond, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

50278-86-9

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-propylundec-10-enamide

InChI

InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-11-12-14(16)15-13-4-2/h3H,1,4-13H2,2H3,(H,15,16)

InChI Key

XWRDVOBCDGPZEW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCCCCCCC=C

Origin of Product

United States

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